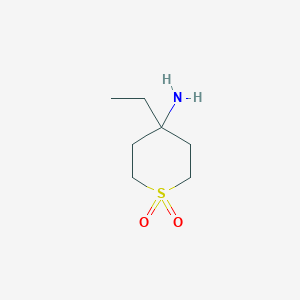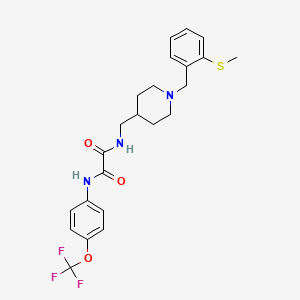![molecular formula C16H15N3O2S2 B2519986 Benzo[c][1,2,5]tiadiazol-5-il(7-(furan-2-il)-1,4-tiazepan-4-il)metanona CAS No. 1705515-95-2](/img/structure/B2519986.png)
Benzo[c][1,2,5]tiadiazol-5-il(7-(furan-2-il)-1,4-tiazepan-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Fluoróforos
El motivo benzo[c][1,2,5]tiadiazol (BTZ), que es parte del compuesto , ha sido ampliamente investigado para su uso como fluoróforos . Los fluoróforos son moléculas que pueden absorber luz a una determinada longitud de onda y luego volver a emitir luz a una longitud de onda más larga. Se utilizan ampliamente en investigación biológica y diagnóstico médico.
Organocatalizadores de luz visible
El motivo BTZ también se ha estudiado por su posible uso como organocatalizadores de luz visible . Los organocatalizadores son compuestos orgánicos que pueden absorber luz y transferir energía o electrones a otras moléculas, impulsando así reacciones químicas.
Fotovoltaica
Los sistemas donador-aceptor de electrones (D-A) basados en el motivo BTZ se han investigado ampliamente para su uso en fotovoltaica . La fotovoltaica es la conversión de luz en electricidad utilizando materiales semiconductores que exhiben el efecto fotovoltaico.
Sensores fluorescentes
El motivo BTZ se ha utilizado en el desarrollo de sensores fluorescentes . Estos sensores pueden detectar la presencia de sustancias objetivo específicas como iones, moléculas o estructuras más grandes.
Sondas de bioimagen
El motivo BTZ se ha utilizado para crear sondas de bioimagen para gotitas lipídicas, mitocondrias y membranas plasmáticas . Estas sondas pueden ayudar a visualizar estas estructuras dentro de las células, ayudando en diversas investigaciones biológicas y médicas.
Aplicaciones fotocatalíticas
Se ha realizado investigación sobre el uso del motivo BTZ para aplicaciones fotocatalíticas . Esto implica la aceleración de una reacción fotoquímica en presencia de un catalizador.
Mecanismo De Acción
Target of Action
Similar compounds have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Similar compounds have shown potential in photovoltaic applications and as fluorescent sensors .
Action Environment
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting they may be sensitive to light and other environmental factors .
Análisis Bioquímico
Biochemical Properties
Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes such as PFKFB3 kinase, which is involved in the regulation of glycolysis . The interaction with PFKFB3 kinase suggests that Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone may influence metabolic pathways by modulating enzyme activity. Additionally, this compound can form hydrogen bonds and π-π interactions with proteins, further influencing their function and stability.
Cellular Effects
The effects of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone on cellular processes are profound. This compound has been observed to impact cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating the activity of key signaling molecules, Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can alter gene expression patterns and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function . For example, its interaction with PFKFB3 kinase can inhibit the enzyme’s activity, leading to a decrease in glycolytic flux. Additionally, Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, potentially leading to altered cellular effects. Long-term studies have shown that continuous exposure to Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can result in sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as PFKFB3 kinase, influencing glycolytic flux and metabolite levels . This compound can also affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell. The modulation of metabolic pathways by Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can have significant implications for cellular energy production and homeostasis.
Transport and Distribution
Within cells and tissues, Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone are critical for its biochemical activity, as they determine the concentration and availability of the compound at its site of action.
Subcellular Localization
The subcellular localization of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. The localization of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is essential for its function, as it ensures that the compound interacts with the appropriate biomolecules and pathways.
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-16(11-3-4-12-13(10-11)18-23-17-12)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBPVQOUAJRWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

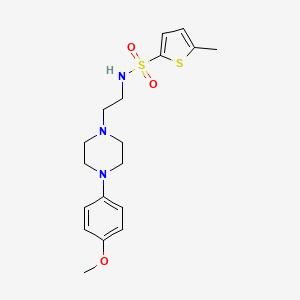
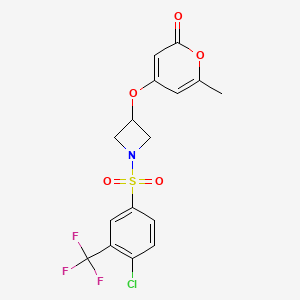

![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)
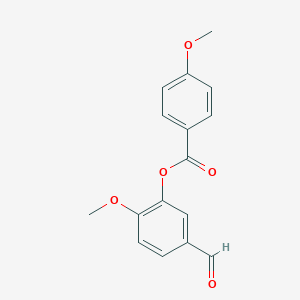
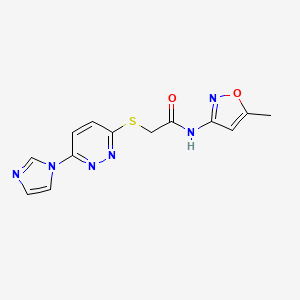
![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)
![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2519916.png)
![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)

![N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)
